molecular formula C11H12Cl2N2O5 B1218724 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide CAS No. 579-51-1

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Cat. No. B1218724
CAS RN: 579-51-1
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-UHFFFAOYSA-N
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Description

The study of complex acetamide derivatives, including those with chloro, nitro, and hydroxy substituents, is crucial in the development of new materials and pharmaceuticals. These compounds' unique structures lend them interesting chemical and physical properties, making them valuable for various applications.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step reactions, including acylation, nitration, and chlorination processes. For instance, the synthesis of N-(4-nitrophenyl) derivatives involves the reaction of specific precursors with N-(4-nitrophenyl)maleimide, as demonstrated in compounds with similar frameworks (Salian, Narayana, & Sarojini, 2017). These synthetic routes often require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives reveals important aspects of their reactivity and properties. Structural analysis through techniques like X-ray crystallography provides insights into the conformation and geometric parameters of these compounds, facilitating a deeper understanding of their chemical behavior. For example, the conformation of the N-H bond and the presence of intermolecular hydrogen bonds play a significant role in the stability and reactivity of such molecules (Gowda, Foro, & Fuess, 2008).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through spectroscopic methods. The synthesis involved the reaction of specific precursors and characterization was done using techniques like FT-IR, NMR, and LCMS (Salian, Narayana & Sarojini, 2017).

Chemical Structure and Properties

  • Studies on related compounds show the conformation of the N—H bond and geometric parameters, providing insights into the molecular structure and interactions (Gowda, Foro & Fuess, 2008).

Application in Polymer Synthesis

  • The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, demonstrating its potential in polymer chemistry (Begunov & Valyaeva, 2015).

Role in Antimalarial Drug Synthesis

  • Related compounds have shown significant antimalarial activity, suggesting a potential role for 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide in antimalarial drug development (Werbel et al., 1986).

Use in Anticancer Research

  • Derivatives of related compounds exhibit promising anticancer, anti-inflammatory, and analgesic activities, which indicates potential applications of this compound in cancer research (Rani, Pal, Hegde & Hashim, 2014).

Application in Organic Chemistry and Medicinal Research

  • Its derivatives have been used in the design and synthesis of various organic compounds, demonstrating its versatility in organic chemistry and potential in medicinal research (Modi et al., 2011).

properties

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859002
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

CAS RN

126787-77-7, 579-51-1
Record name Acetamide, 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-, radical ion(1-), [R-(R*,R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126787-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC163311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
K Anandarajagopal - KPJ Medical, 2012 - kpjuc.edu.my
Introduction: Hetero aromatic compounds have attracted considerable attention in the design of biologically active molecules. Objective: The present study was aimed to synthesize a …
Number of citations: 0 www.kpjuc.edu.my
MB Ahmed, JL Zhou, HH Ngo, W Guo… - Chemical Engineering …, 2017 - Elsevier
The widely used nanosized zero-valent iron (nZVI or nFe 0 ) particles and their composite material lose reductive nature during application, and the stability of transformed composite …
Number of citations: 122 www.sciencedirect.com
B Marciniec, M Stawny, W Danikiewicz… - … of pharmaceutical and …, 2010 - Elsevier
Spectroscopic and chromatographic methods (HPLC, HPLC–MS, NMR) were used to observe, separate and identify products of radiolysis of thiamphenicol (TF), irradiated in the solid …
Number of citations: 10 www.sciencedirect.com
MRP Joseph, AM Al-Hakami, MM Assiry… - Journal de mycologie …, 2015 - Elsevier
Chloramphenicol is a bacteriostatic antimicrobial agent but its antifungal activity is not known. The present study aimed to investigate the activity of chloramphenicol against 30 …
Number of citations: 28 www.sciencedirect.com
GG Rimkus, T Huth, D Harms - Food Additives & Contaminants …, 2020 - Taylor & Francis
Chloramphenicol (CAP) is a broad-spectrum antibiotic used widely both in human and in veterinary medication but due to adverse health effects is not authorised anymore for use in …
Number of citations: 6 www.tandfonline.com
IG David, M Buleandră, DE Popa, AM Bercea… - Analytical …, 2022 - Taylor & Francis
Chloramphenicol (CAP) is a widely used, broad spectrum antibiotic that contains a nitrobenzene moiety with a possible poisonous feature. Thus, the development of low cost, simple, …
Number of citations: 9 www.tandfonline.com
N Cennamo, A Donà, P Pallavicini, G D'Agostino… - Sensors and Actuators B …, 2015 - Elsevier
A new approach for optical chemical sensor based on molecularly imprinted polymer (MIP) and localized surface plasmon resonance (LSPR) in plastic optical fibers (POFs), for the …
Number of citations: 72 www.sciencedirect.com
GG Rimkus, D Hoffmann - Food Additives & Contaminants: Part A, 2017 - Taylor & Francis
Chloramphenicol (CAP) is a broad-spectrum antibiotic used widely in both human and veterinary medication. Since 1994, CAP has not been authorised for use in food-producing …
Number of citations: 14 www.tandfonline.com
CF Ellefsen - 2018 - nmbu.brage.unit.no
The amide bond is an essential part of many natural products and is also found in a lot of today’s pharmaceuticals. The fatty acid amides are a group of natural products that has shown …
Number of citations: 2 nmbu.brage.unit.no
AA OLUFUNMILAYO, AO GABRIEL - Journal of Basic and Applied Research …, 2016
Number of citations: 1

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